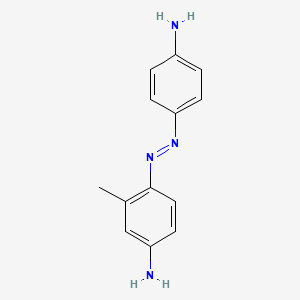

4,4'-Diamino-2-methylazobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-aminophenyl)diazenyl]-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-9-8-11(15)4-7-13(9)17-16-12-5-2-10(14)3-6-12/h2-8H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABMKNOHFGBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276640, DTXSID30869460 | |

| Record name | 4-[(E)-(4-Aminophenyl)diazenyl]-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-Aminophenyl)diazenyl]-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43151-99-1 | |

| Record name | 4-[2-(4-Aminophenyl)diazenyl]-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43151-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(E)-(4-Aminophenyl)diazenyl]-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4,4'-Diamino-2-methylazobenzene" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,4'-Diamino-2-methylazobenzene, including its chemical identity, physicochemical properties, and synthesis, compiled for the use of researchers and professionals in drug development and related scientific fields.

Chemical Identity

Physicochemical Properties

A summary of key quantitative data for this compound is presented in the table below. This information is crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₄ | [1][3] |

| Molecular Weight | 226.28 g/mol | [1][2] |

| Physical Description | Solid | |

| Boiling Point | 447.7°C at 760 mmHg | |

| Flash Point | 224.5°C | |

| InChI Key | UOABMKNOHFGBSD-UHFFFAOYSA-N | [1][2] |

Synthesis

Experimental Protocol: Synthesis of 4,4'-diaminoazobenzene (Illustrative)

This protocol describes the synthesis of the closely related 4,4'-diaminoazobenzene and can serve as a basis for the synthesis of its 2-methyl derivative.

Step 1: Synthesis of 4,4'-bis(acetamido)azobenzene

-

In a 1-liter, three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and thermometer, combine 500 mL of glacial acetic acid, 29.0 g (0.19 mole) of p-aminoacetanilide, 40 g (0.26 mole) of sodium perborate tetrahydrate, and 10 g (0.16 mole) of boric acid.[4]

-

Heat the mixture with stirring to 50–60°C and maintain this temperature for 6 hours. The product will begin to precipitate after approximately 40 minutes.[4]

-

After the reaction period, cool the mixture to room temperature.[4]

-

Collect the yellow product, 4,4'-bis(acetamido)azobenzene, using a Büchner funnel.[4]

-

Wash the product with water until the washings are neutral to pH paper, and then dry it in an oven at 110°C.[4]

Step 2: Hydrolysis to 4,4'-diaminoazobenzene

-

In a 500-mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place 150 mL of methanol, 150 mL of 6N hydrochloric acid, and the entire yield of 4,4'-bis(acetamido)azobenzene from the previous step.[4]

-

Heat the mixture under reflux for 1.5 hours.[4]

-

Cool the reaction mixture and collect the resulting violet solid on a Büchner funnel.[4]

-

Suspend the damp product in 500 mL of water in a 1-liter beaker with a stirrer.

-

Slowly neutralize the mixture by adding 2.5N sodium hydroxide. The free base will separate out as the salt dissolves.[4]

-

Collect the final product, 4,4'-diaminoazobenzene, on a Büchner funnel, wash it with water, and dry it under reduced pressure.[4]

To synthesize this compound, one would need to start with the appropriately methylated aniline precursor. A plausible synthetic approach is illustrated in the following workflow.

Biological and Chemical Significance

Derivatives of diaminoazobenzene are utilized in various fields, including as precursors for dyes and polymers. The amino groups provide sites for further chemical modifications, making these compounds versatile building blocks in organic synthesis. While specific involvement in biological signaling pathways for this compound is not documented, related azo compounds are known to have biological activity and have been studied in the context of their metabolism and protein binding. For instance, in vitro studies on the metabolism of 2,4-diaminoazobenzene have been conducted to understand its interaction with proteins.[5]

The general structure of diaminoazobenzenes allows for their use as intermediates in the synthesis of more complex molecules, such as colored diisocyanates.

References

- 1. This compound | C13H14N4 | CID 176021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 43151-99-1 | Benchchem [benchchem.com]

- 3. 4,4-Diamino-2-Methyl Azobenzene ( Damab ) Online | 4,4-Diamino-2-Methyl Azobenzene ( Damab ) Manufacturer and Suppliers [scimplify.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. [In vitro studies on the metabolism of 2,4-diaminoazobenzene and its binding by proteins. Preliminary report] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4,4'-Diamino-2-methylazobenzene: Properties, Synthesis, and Analysis

Introduction

4,4'-Diamino-2-methylazobenzene is an aromatic azo compound characterized by a diarylazo backbone with amino and methyl functional groups. The presence of the photochromic azo group (–N=N–) and reactive amino functionalities makes it a molecule of significant interest in dye chemistry, materials science, and advanced chemical research.[1] The methyl group introduces specific steric and electronic effects that influence its conformation and reactivity compared to its parent compound, 4,4'-diaminoazobenzene.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical data points are crucial for experimental design, safety protocols, and regulatory compliance.

Table 1: Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 4-[(4-aminophenyl)diazenyl]-3-methylaniline | [1][2][3] |

| CAS Number | 43151-99-1 | [1][3][4][5] |

| Molecular Formula | C₁₃H₁₄N₄ | [1][2][3][4][5] |

| Synonyms | (E)-4-((4-AMINOPHENYL)DIAZENYL)-3-METHYLBENZENAMINE, Benzenamine, 4-[(4-aminophenyl)azo]-3-methyl- | [3] |

| InChI Key | UOABMKNOHFGBSD-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 226.28 g/mol | [1][2] |

| Monoisotopic Mass | 226.12184 Da | [1] |

| Boiling Point | 447.7 °C at 760 mmHg | [3][4] |

| Density | 1.21 g/cm³ | [3][4] |

| Flash Point | 224.5 °C | [3][4] |

| LogP | 4.73720 | [4] |

Spectroscopic and Structural Characterization

Elucidating the precise molecular structure is fundamental to understanding the compound's reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.[1] The asymmetry introduced by the methyl group results in a distinct NMR spectrum, allowing for full assignment through advanced techniques.[1]

Table 3: ¹H NMR Spectral Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to NH₂) | 6.82 | Doublet | 2H |

| Aromatic H (meta to NH₂) | 7.25 | Singlet | 2H |

| NH₂ (exchangeable) | 5.10 | Broad | 4H |

| CH₃ (ortho to azo) | 2.35 | Singlet | 3H |

| Data acquired in DMSO-d₆ at 400 MHz.[1] |

While one-dimensional NMR provides initial data, a comprehensive structural confirmation relies on a combination of spectroscopic methods. Multi-dimensional techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon resonances.[1]

Caption: A typical workflow for the structural elucidation of an organic compound.

Synthesis and Reactivity

Reactivity

The chemical behavior of this compound is dominated by its two key functional regions:

-

Azo Group (–N=N–): This central bridge is responsible for the compound's color and photochromic properties. It is susceptible to redox reactions, which can cleave the N=N bond.[1]

-

Amino Groups (–NH₂): These groups are nucleophilic and can be readily modified. They are particularly important for synthesizing more complex molecules through reactions like diazotization.[1] The amino groups also allow for hydrogen bonding, influencing the compound's solid-state structure and solubility.

Synthetic Pathways

The synthesis of this compound can be achieved through several established routes in organic chemistry, including diazotization-coupling reactions and direct amination of azobenzene precursors.[1] A modified route that avoids nitro intermediates involves a multi-step process starting from o-toluidine and aniline.[1]

Caption: A multi-step synthesis route for this compound.[1]

Experimental Protocol: Representative Synthesis of 4,4'-Diaminoazobenzene

Step 1: Synthesis of 4,4'-Bis(acetamido)azobenzene

-

In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 500 mL of glacial acetic acid, 29.0 g (0.19 mole) of p-aminoacetanilide, 40 g (0.26 mole) of sodium perborate tetrahydrate, and 10 g (0.16 mole) of boric acid.[6]

-

Heat the mixture with stirring to 50–60 °C and maintain this temperature for 6 hours. The product will begin to separate as a solid after approximately 40 minutes.[6]

-

After the reaction period, cool the mixture to room temperature. Collect the yellow product by filtration on a Büchner funnel.[6]

-

Wash the solid with water until the washings are neutral to pH paper, then dry it in an oven at 110 °C. The expected yield of 4,4'-bis(acetamido)azobenzene is approximately 16.5 g (57.7%).[6]

Step 2: Hydrolysis to 4,4'-Diaminoazobenzene

-

In a 500-mL round-bottomed flask with a reflux condenser and magnetic stirrer, place 150 mL of methanol, 150 mL of 6N hydrochloric acid, and the entire yield of 4,4'-bis(acetamido)azobenzene from the previous step.[6]

-

Heat the mixture under reflux for 1.5 hours.[6]

-

Cool the reaction mixture and collect the resulting violet solid (the dihydrochloride salt) on a Büchner funnel.[6]

-

Suspend the damp product in 500 mL of water in a 1-liter beaker and stir. Slowly neutralize the mixture by adding 2.5N sodium hydroxide. The salt will dissolve, and the free base will separate out.[6]

-

Collect the final yellow product of 4,4'-diaminoazobenzene by filtration, wash with water, and dry under reduced pressure.[6]

Biological Activity and Safety

Biological Activity

Specific data on the biological activity and signaling pathways of this compound is limited. However, the broader class of diaminoazobenzene dyes has been studied. Research on related compounds has shown that mutagenicity can be influenced by the nature of substituents on the azobenzene core.[7] For example, studies on substituted 4,4'-diaminoazobenzene dyes have investigated how metabolic cleavage can produce direct-acting mutagens.[7] Generally, azo compounds are known for a range of biological activities, including antimicrobial properties, but also potential carcinogenicity, often following metabolic reduction of the azo bond to aromatic amines.[8] Further research is required to characterize the specific biological profile of the 2-methyl derivative.

Safety and Handling

This compound is classified with significant hazards and must be handled with appropriate precautions.

Table 4: GHS Hazard Statements

| Hazard Code | Statement | Class |

| H301 | Toxic if swallowed | Acute toxicity, oral |

| H317 | May cause an allergic skin reaction | Sensitization, Skin |

| H373 | May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure |

| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard |

| Source: PubChem.[2] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety glasses, and a lab coat.[9]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize exposure.[9]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[9]

References

- 1. This compound | 43151-99-1 | Benchchem [benchchem.com]

- 2. This compound | C13H14N4 | CID 176021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pinpools.com [pinpools.com]

- 4. This compound | CAS#:43151-99-1 | Chemsrc [chemsrc.com]

- 5. 4,4’-Diamino-2-methylazobenzene | ram and ram technocratz colors and dyes production [ramandramtechnocratz.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2-methylazobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Diamino-2-methylazobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol and a qualitative assessment of expected solubility in various common organic solvents based on chemical principles.

Introduction to this compound

This compound is an aromatic azo compound characterized by the presence of an azo linkage (-N=N-) connecting two phenyl rings, which are further substituted with amino groups and a methyl group.[1] The presence of both polar amino groups and a nonpolar aromatic structure suggests a nuanced solubility profile. Understanding its solubility is crucial for applications in drug development, synthesis, and material science, as it dictates solvent selection for reactions, purification, and formulation.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted.[2][3] The molecule has both polar (amino groups) and nonpolar (aromatic rings, methyl group) characteristics. Therefore, it is expected to be more soluble in polar aprotic and protic organic solvents and less soluble in highly nonpolar or highly polar (aqueous) solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Alcohols | Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Soluble | Good solubility is expected due to its polarity.[4] | |

| Isopropanol | Sparingly Soluble | Lower polarity compared to methanol and ethanol. | |

| Ketones | Acetone | Soluble | Polar aprotic solvent, effective for many organic compounds.[5] |

| Methyl Ethyl Ketone | Soluble | Similar to acetone in its solvent properties. | |

| Ethers | Diethyl Ether | Sparingly Soluble | Lower polarity, may not effectively solvate the polar amino groups. |

| Tetrahydrofuran (THF) | Soluble | A more polar cyclic ether, generally a good solvent for a wide range of organic compounds. | |

| Esters | Ethyl Acetate | Soluble | Medium polarity aprotic solvent. |

| Halogenated | Dichloromethane (DCM) | Soluble | A versatile solvent for many organic compounds. |

| Hydrocarbons | Chloroform | Soluble | Similar to DCM in its solvent properties. |

| Hexane | Insoluble | Nonpolar solvent, unlikely to dissolve the polar compound. | |

| Toluene | Sparingly Soluble | Aromatic solvent, may show some interaction with the phenyl rings. | |

| Amides | Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent, excellent for dissolving many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, known for its strong solvating power. | |

| Aqueous | Water | Insoluble/Slightly Soluble | While capable of hydrogen bonding, the large nonpolar aromatic structure limits water solubility.[4] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is a composite of standard laboratory procedures for solubility testing of organic compounds.[3][6][7]

Objective: To determine the qualitative and quantitative solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer (for quantitative analysis, optional)

Procedure:

Part A: Qualitative Solubility Assessment

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Sample Addition: Accurately weigh approximately 10 mg of this compound and place it into each labeled test tube.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.

-

Mixing: Vigorously shake or vortex each test tube for 60 seconds to facilitate dissolution.[3]

-

Observation: Observe each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Sparingly Soluble: A small amount of solid remains, or the solution appears cloudy.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Incremental Solvent Addition (for sparingly soluble or insoluble): To further assess solubility, add another 2 mL of the solvent to the tubes where the compound did not fully dissolve and repeat the mixing and observation steps.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

-

Saturated Solution Preparation: To a vial, add a known excess amount of this compound (e.g., 50 mg) to a known volume of the chosen solvent (e.g., 5 mL).

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

Phase Separation: Allow the vial to stand undisturbed until the undissolved solid settles. Centrifugation can be used to expedite this process.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility can be calculated in g/L or mg/mL using the following formula:

Solubility = (Mass of dissolved solid) / (Volume of supernatant withdrawn)

Alternative Quantitative Method: Spectrophotometry

If this compound has a characteristic UV-Vis absorbance, a calibration curve can be prepared using solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

Safety Precautions:

-

Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it may be toxic if swallowed and can cause skin irritation.[4][8][9][10]

-

Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[9][10]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.[9][10]

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

References

- 1. This compound | 43151-99-1 | Benchchem [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ws [chem.ws]

- 4. nbinno.com [nbinno.com]

- 5. 4-DIMETHYLAMINO-2-METHYLAZOBENZENE | 54-88-6 [amp.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. This compound | C13H14N4 | CID 176021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 4,4'-Diamino-2-methylazobenzene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectral data for the compound 4,4'-Diamino-2-methylazobenzene (CAS No: 43151-99-1). The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectroscopic characterization.

Introduction

This compound is an aromatic azo compound characterized by the presence of two amino groups and a methyl group attached to the azobenzene core.[1] Its structure, featuring the photochromic azo group and reactive amino functionalities, makes it a molecule of interest in dye chemistry and materials science.[1] Understanding its spectral properties is crucial for its identification, purity assessment, and the prediction of its behavior in various applications. This guide summarizes its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral data.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: UV-Vis Spectral Data

| Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) | Solvent System |

| π→π | 380 - 420 | High | Ethanol, DMSO |

| n→π | > 450 | Low | Non-polar solvents |

Note: The exact λmax values for this compound may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectral Data

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Based on the analysis of similar aromatic amines and azo compounds, the following peaks can be anticipated:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3300 | N-H stretching | Primary Amine (-NH₂) |

| 3080 - 3010 | C-H stretching | Aromatic Ring |

| 2960 - 2850 | C-H stretching | Methyl Group (-CH₃) |

| 1620 - 1580 | N=N stretching | Azo Group |

| 1600 - 1450 | C=C stretching | Aromatic Ring |

| 1330 - 1250 | C-N stretching | Aromatic Amine |

Table 3: Nuclear Magnetic Resonance (NMR) Spectral Data

The ¹H NMR spectrum of this compound has been reported in the literature.[1] The ¹³C NMR data is inferred from the analysis of closely related structures and predictive models.

¹H NMR Data (400 MHz, DMSO-d₆)[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 | Singlet | 2H | Aromatic H (meta to NH₂) |

| 6.82 | Doublet | 2H | Aromatic H (ortho to NH₂) |

| 5.10 | Broad | 4H | NH₂ (exchangeable) |

| 2.35 | Singlet | 3H | CH₃ (ortho to azo) |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 145 | Aromatic C-N (azo) |

| 148 - 140 | Aromatic C-NH₂ |

| 130 - 110 | Aromatic C-H |

| 125 - 120 | Aromatic C-CH₃ |

| ~20 | -CH₃ |

Note: Predicted ¹³C NMR values are estimates based on the analysis of similar compounds and may not represent exact experimental values.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of an azo dye like this compound is typically recorded using a dual-beam spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable spectral grade solvent (e.g., ethanol, methanol, or DMSO) to an approximate concentration of 5 x 10⁻⁵ M.[2]

-

Instrument Setup: The spectrophotometer is calibrated using a reference cuvette containing the pure solvent.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of 250–700 nm at room temperature.[2] The data is plotted as absorbance versus wavelength to identify the absorption maxima (λmax).

Infrared (IR) Spectroscopy

For a solid compound like this compound, the IR spectrum is commonly obtained using the thin solid film or KBr pellet method with a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[3] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[3] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

-

Data Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer to elucidate the structure of the molecule.

-

Sample Preparation: For ¹H NMR, approximately 5-20 mg of the sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4] For ¹³C NMR, a higher concentration (20–50 mg) may be required.[4] Tetramethylsilane (TMS) is often added as an internal standard.

-

Data Acquisition: The sample solution is transferred to a 5 mm NMR tube. The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | 43151-99-1 | Benchchem [benchchem.com]

- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

In-Depth Technical Guide to the Health and Safety of 4,4'-Diamino-2-methylazobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. 4,4'-Diamino-2-methylazobenzene is a chemical with limited publicly available toxicological data. Much of the information presented is extrapolated from data on structurally similar azo dyes and their known metabolites. Extreme caution should be exercised when handling this compound.

Executive Summary

This compound is a synthetic organic compound belonging to the azo dye class. While specific toxicological data for this compound is scarce, the general understanding of azo dyes indicates a significant health and safety risk. The primary toxicological concern stems from the metabolic cleavage of the azo bond, which can release aromatic amines. In the case of this compound, these metabolites are predicted to be 4-aminoazobenzene and 2-methyl-p-phenylenediamine, both of which are associated with health hazards, including potential carcinogenicity. This guide provides a comprehensive overview of the known and predicted health and safety information for this compound, including its physicochemical properties, toxicological profile, safe handling procedures, and disposal guidelines. All personnel handling this compound should be thoroughly trained in handling hazardous chemicals and have access to appropriate personal protective equipment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[(4-aminophenyl)diazenyl]-3-methylaniline | [1] |

| Synonyms | C.I. Solvent Yellow 3 (related structure), 2-Methyl-4-amino-4'-aminoazobenzene | [1] |

| CAS Number | 43151-99-1 | [1] |

| Molecular Formula | C₁₃H₁₄N₄ | [1] |

| Molecular Weight | 226.28 g/mol | [1] |

| Appearance | Data not available (predicted to be a colored solid) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available (azo dyes are generally poorly soluble in water) | [2] |

Toxicological Information

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound[1]:

-

H301: Toxic if swallowed (Acute toxicity, oral, Category 3)

-

H317: May cause an allergic skin reaction (Skin sensitization, Category 1)

-

H373: May cause damage to organs through prolonged or repeated exposure (Specific target organ toxicity, repeated exposure, Category 2)

-

H400: Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard, Category 1)

-

H410: Very toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 1)

Predicted Metabolism and Toxicity of Metabolites

The primary mechanism of toxicity for many azo dyes is through their metabolic reduction to aromatic amines. This process is catalyzed by azoreductases found in the intestinal microbiota and the liver[2][3]. For this compound, the predicted metabolites are 4-aminoazobenzene and 2-methyl-p-phenylenediamine.

dot

Caption: Metabolic activation of this compound.

3.2.1 4-Aminoazobenzene

4-Aminoazobenzene is classified as a possible human carcinogen (IARC Group 2B)[4][5]. It is known to be toxic and may cause cancer[4].

Table 2: Toxicological Data for 4-Aminoazobenzene

| Parameter | Value | Species | Route | Reference |

| LD50 | 200 mg/kg | Mouse | Intraperitoneal | [4] |

| Carcinogenicity | May cause cancer (Category 1B) | Human (predicted) | - | [4] |

3.2.2 2-Methyl-p-phenylenediamine

2-Methyl-p-phenylenediamine is also a hazardous compound. It is classified as toxic if swallowed, harmful by inhalation and in contact with skin, and may cause skin sensitization[6].

Table 3: Toxicological Data for 2-Methyl-p-phenylenediamine

| Parameter | Classification | Reference |

| Acute Oral Toxicity | Toxic if swallowed (Category 3) | [6] |

| Acute Dermal Toxicity | Harmful in contact with skin (Category 4) | [6] |

| Acute Inhalation Toxicity | Harmful if inhaled (Category 4) | [6] |

| Skin Sensitization | May cause sensitization by skin contact (Category 1) | [6] |

Carcinogenicity

While there are no direct carcinogenicity studies on this compound, its structural similarity to other carcinogenic azo dyes and its potential to metabolize to a known possible carcinogen (4-aminoazobenzene) strongly suggest that it should be handled as a potential carcinogen[7]. Azo dyes that can be reduced to carcinogenic aromatic amines are of high concern[8][9].

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, a general workflow for assessing the toxicity of a novel azo dye would typically involve the following steps.

dot

Caption: General experimental workflow for azo dye toxicity assessment.

In Vitro Mutagenicity and Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to assess the mutagenic potential of a chemical. The test compound is incubated with several strains of Salmonella typhimurium with and without a metabolic activation system (S9 mix from rat liver) to detect point mutations[10].

-

Chromosomal Aberration Test: This assay is used to evaluate the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells)[10].

In Vivo Toxicity Studies

-

Acute Oral Toxicity (e.g., OECD TG 423): This study is performed to determine the median lethal dose (LD50) of a substance after a single oral administration. Typically conducted in rodents (rats or mice), the study involves administering the substance at various dose levels and observing the animals for mortality and clinical signs of toxicity over a 14-day period.

-

Chronic Toxicity/Carcinogenicity Studies (e.g., OECD TG 452): These are long-term studies (typically 2 years in rodents) where the test substance is administered daily in the diet or by gavage. The animals are monitored for signs of toxicity, and at the end of the study, a full histopathological examination is performed to identify any neoplastic or non-neoplastic lesions[11][12].

Safe Handling and Personal Protective Equipment (PPE)

Given the potential carcinogenicity and toxicity of this compound, stringent safety precautions are mandatory.

dot

Caption: Logical relationship for safe handling of a suspected carcinogen.

Engineering Controls

-

Fume Hood: All work with solid this compound that may generate dust, or with solutions of the compound, should be conducted in a certified chemical fume hood to minimize inhalation exposure[13][14].

-

Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling the compound[14].

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contaminated[7].

-

Body Protection: A lab coat, buttoned completely, should be worn. For procedures with a high risk of splashing, a chemically resistant apron or disposable coveralls may be necessary[14].

Hygiene Practices

-

Avoid skin and eye contact.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, before leaving the laboratory, and before eating or drinking[13].

-

Avoid the formation of dust and aerosols.

Storage and Disposal

Storage

-

Store in a tightly sealed, properly labeled container.

-

The container should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[7].

-

The storage area should be clearly marked with a "Carcinogen" warning sign[7].

Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash[4][7].

-

Waste Collection: Collect all waste containing this compound (including unused product, contaminated labware, and PPE) in a designated, labeled, and sealed hazardous waste container.

-

Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.

-

Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company in accordance with all local, state, and federal regulations[4]. Incineration at a high temperature in a facility equipped with an afterburner and scrubber is a common disposal method for carcinogenic organic compounds[7].

Emergency Procedures

Spills

-

Small Spills: In a fume hood, carefully absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for hazardous waste disposal. Decontaminate the spill area.

-

Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety (EHS) department immediately.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[7].

Conclusion

This compound is a chemical that should be handled with extreme caution due to its GHS classification and the known hazards of its predicted metabolites. The lack of specific toxicological data for the parent compound necessitates a conservative approach to safety, treating it as a potential carcinogen and a substance with high acute and chronic toxicity. All work with this compound must be conducted with appropriate engineering controls, personal protective equipment, and strict adherence to safe laboratory practices. Researchers and drug development professionals must ensure that a thorough risk assessment is conducted before any work with this compound begins.

References

- 1. chemos.de [chemos.de]

- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. godeepak.com [godeepak.com]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. AZO DYES | Leather Research Laboratory [leatherusa.org]

- 10. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicological Assessment of Azo Dye Brown HT In Vivo [publishing.emanresearch.org]

- 12. researchgate.net [researchgate.net]

- 13. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 14. jefferson.edu [jefferson.edu]

A Legacy in Color: The Historical Synthesis of Diaminoazobenzene Compounds

An in-depth technical guide for researchers, scientists, and drug development professionals on the foundational methods for synthesizing diaminoazobenzene compounds, from the dawn of synthetic dyes to established laboratory procedures.

The advent of synthetic dyes in the 19th century marked a pivotal moment in chemistry, transforming industries and scientific research. At the heart of this revolution were the azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-). Among these, diaminoazobenzene and its derivatives were some of the earliest and most significant discoveries. This guide delves into the historical synthesis methods of these foundational compounds, providing detailed experimental protocols and quantitative data to offer a comprehensive resource for modern researchers.

The Dawn of Azo Dyes: The Griess Reaction

The synthesis of all aromatic azo compounds is rooted in the groundbreaking work of Johann Peter Griess, who in 1858 discovered the diazotization reaction.[1][2] This fundamental process involves the treatment of a primary aromatic amine with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol or another amine, to form the azo linkage. Griess's discovery, initially reported in Annalen der Chemie und Pharmacie, laid the essential groundwork for the development of a vast array of synthetic dyes.[2]

Bismarck Brown Y: A Pioneering Diazo Dye

One of the earliest commercially successful diazo dyes was Bismarck Brown Y, first described by Carl Alexander von Martius in 1863.[3] This dye is a mixture of closely related compounds, with the primary component being the product of the double diazotization of m-phenylenediamine, which then couples with two additional equivalents of m-phenylenediamine.[3] The resulting dye, a warm brown color, found immediate use in histology for staining tissues and remains in use today.[3]

Historical Synthesis of Bismarck Brown Y

The synthesis of Bismarck Brown Y is a classic example of a self-coupling reaction where the starting diamine serves as both the diazonium component and the coupling partner. The idealized reaction proceeds as follows:

-

Diazotization: m-Phenylenediamine is treated with two equivalents of nitrous acid in an acidic medium to form the bis-diazonium salt.

-

Azo Coupling: The bis-diazonium salt then reacts with two equivalents of m-phenylenediamine to form the final dye.

The following table summarizes a typical historical laboratory-scale synthesis.

| Parameter | Value | Reference |

| Starting Material | m-Phenylenediamine | Original work of Martius (1863) |

| Diazotizing Agent | Sodium Nitrite, Hydrochloric Acid | General 19th-century practice |

| Reaction Temperature | 0-5 °C | Critical for diazonium salt stability |

| Solvent | Water | Common solvent for diazotization |

| Purification | Salting out with NaCl | Common historical technique |

Detailed Experimental Protocol: Synthesis of Bismarck Brown Y (Reconstructed from historical accounts)

-

Dissolution of Amine: Dissolve 10.8 g (0.1 mol) of m-phenylenediamine in 200 mL of water containing 25 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: Slowly add a solution of 13.8 g (0.2 mol) of sodium nitrite in 50 mL of water to the cooled amine solution. The addition should be done below the surface of the liquid, and the temperature must be maintained below 5 °C. Stir the mixture for 30 minutes after the addition is complete.

-

Coupling: In a separate beaker, dissolve 21.6 g (0.2 mol) of m-phenylenediamine in 300 mL of water. Slowly add the cold diazonium salt solution to this second solution with vigorous stirring. A brown precipitate will form immediately.

-

Isolation: Continue stirring for 2 hours, allowing the mixture to slowly warm to room temperature. Add sodium chloride to the mixture to "salt out" the dye. Filter the precipitate, wash with a saturated sodium chloride solution, and dry.

Chrysoidine: A Simple and Versatile Azo Dye

Chrysoidine was another early and commercially important azo dye, synthesized by coupling diazotized aniline with m-phenylenediamine.[4] Its discovery is often attributed to the work of August Wilhelm von Hofmann's laboratory around 1875. This dye produces a characteristic orange-yellow color and was widely used for dyeing wool and other textiles.

Historical Synthesis of Chrysoidine

The synthesis of Chrysoidine follows the fundamental two-step diazotization and coupling process:

-

Diazotization: Aniline is converted to its diazonium salt using nitrous acid at low temperatures.

-

Azo Coupling: The aniline diazonium salt is then reacted with m-phenylenediamine to yield Chrysoidine.

The table below outlines the key parameters for a typical 19th-century synthesis.

| Parameter | Value | Reference |

| Starting Materials | Aniline, m-Phenylenediamine | Hofmann's laboratory work (c. 1875) |

| Diazotizing Agent | Sodium Nitrite, Hydrochloric Acid | Standard 19th-century method |

| Reaction Temperature | 0-5 °C | Essential for diazonium salt stability |

| Solvent | Water | Common for both steps |

| Purification | Recrystallization from hot water or ethanol | Common for purifying solid organic compounds |

Detailed Experimental Protocol: Synthesis of Chrysoidine (Reconstructed from historical accounts)

-

Diazotization of Aniline: Dissolve 9.3 g (0.1 mol) of aniline in a mixture of 25 mL of concentrated hydrochloric acid and 100 mL of water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 6.9 g (0.1 mol) of sodium nitrite in 30 mL of water, keeping the temperature below 5 °C. Stir for 20 minutes.

-

Coupling Reaction: Dissolve 10.8 g (0.1 mol) of m-phenylenediamine in 200 mL of water. Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with constant stirring. An orange-red precipitate of Chrysoidine will form.

-

Isolation and Purification: Stir the mixture for 1 hour. Filter the crude product and wash with cold water. Recrystallize the solid from hot water or a mixture of ethanol and water to obtain purified Chrysoidine.

4,4'-Diaminoazobenzene: A Symmetrical Azo Compound

While not as widely used as a dye itself, 4,4'-diaminoazobenzene is a fundamentally important symmetrical diaminoazobenzene. Its synthesis has been approached through various methods over the years, providing valuable insights into the chemistry of azo compounds. A well-documented method involves the oxidation of p-aminoacetanilide followed by hydrolysis.

Synthesis of 4,4'-Diaminoazobenzene via Oxidative Coupling

A notable and reliable synthesis of 4,4'-diaminoazobenzene proceeds through the intermediate 4,4'-bis(acetamido)azobenzene. This method avoids the direct handling of the free diamine in the oxidation step.

The overall process can be summarized as:

-

Oxidative Coupling: p-Aminoacetanilide is oxidized in glacial acetic acid using sodium perborate and boric acid to form 4,4'-bis(acetamido)azobenzene.

-

Hydrolysis: The resulting bis(acetamido) compound is then hydrolyzed using hydrochloric acid to yield 4,4'-diaminoazobenzene.

The following table provides quantitative data for this synthesis.

| Parameter | Value |

| Starting Material | p-Aminoacetanilide |

| Oxidizing Agent | Sodium Perborate Tetrahydrate, Boric Acid |

| Solvent (Oxidation) | Glacial Acetic Acid |

| Reaction Temperature (Oxidation) | 50-60 °C |

| Reaction Time (Oxidation) | 6 hours |

| Hydrolysis Reagent | 6N Hydrochloric Acid |

| Reaction Time (Hydrolysis) | 1.5 hours |

| Overall Yield | 52-56% |

Detailed Experimental Protocol: Synthesis of 4,4'-Diaminoazobenzene

-

Preparation of 4,4'-Bis(acetamido)azobenzene: In a 1-liter three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and thermometer, place 500 mL of glacial acetic acid, 29.0 g (0.19 mole) of p-aminoacetanilide, 40 g (0.26 mole) of sodium perborate tetrahydrate, and 10 g (0.16 mole) of boric acid. Heat the mixture with stirring to 50–60°C and maintain this temperature for 6 hours. Cool the mixture to room temperature. Collect the yellow product by filtration, wash with water until the washings are neutral, and dry. The yield is approximately 16.5 g.

-

Hydrolysis to 4,4'-Diaminoazobenzene: In a 1-liter round-bottomed flask, combine 200 mL of methanol, 150 mL of 6N hydrochloric acid, and the 16.5 g of 4,4'-bis(acetamido)azobenzene. Heat the mixture under reflux for 1.5 hours. Cool the reaction mixture and collect the violet solid by filtration. Suspend the damp product in 500 mL of water and slowly neutralize with 2.5N sodium hydroxide with stirring. The free base will separate. Collect the 4,4'-diaminoazobenzene by filtration, wash with water, and dry under reduced pressure.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the historical synthesis methods described.

Caption: Synthesis workflow for Bismarck Brown Y.

Caption: Synthesis workflow for Chrysoidine.

Caption: Synthesis of 4,4'-Diaminoazobenzene.

Conclusion

The historical synthesis methods of diaminoazobenzene compounds represent a cornerstone of modern organic and industrial chemistry. The fundamental principles established by pioneers like Griess, Martius, and Hofmann continue to be relevant. This guide provides a detailed look into these foundational experimental procedures, offering valuable insights for contemporary researchers in dye chemistry, materials science, and drug development. By understanding the historical context and the practical details of these early syntheses, we can better appreciate the evolution of the field and build upon this rich chemical legacy.

References

- 1. The Practical Dyer's Guide - Science History Institute Digital Collections [digital.sciencehistory.org]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Cărți [books.google.ro]

- 4. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Livres [books.google.fr]

The Dawn of Synthetic Color: A Technical Guide to the Discovery and Initial Applications of Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of azo dyes, a class of compounds that revolutionized the chemical industry and laid the groundwork for modern synthetic chemistry. We will delve into the foundational synthesis of the first azo dyes, their initial applications, and the experimental protocols that brought these vibrant colors to life. This guide provides a core understanding of the chemical principles and historical context of these remarkable compounds.

The Genesis of Azo Dyes: A Serendipitous Discovery

The story of azo dyes begins in 1858 with the German chemist Johann Peter Griess. While working with aromatic amines, Griess discovered the diazotization reaction, a process that forms a diazonium salt from a primary aromatic amine and nitrous acid at low temperatures. He found that these unstable salts could then react with aromatic compounds like phenols and amines to form intensely colored products. This "coupling" reaction was the birth of azo dyes, characterized by the presence of one or more azo groups (-N=N-).

The first azo dye to be synthesized was Aniline Yellow in 1859, followed by the first commercially successful azo dye, Bismarck Brown, in 1863. These early discoveries sparked a wave of innovation, leading to the development of a wide spectrum of colors and the establishment of the synthetic dye industry. The breakthrough of Congo Red in 1884, a dye that could directly color cotton without a mordant, further solidified the commercial importance of this new class of compounds.

Quantitative Properties of Early Azo Dyes

A significant challenge in documenting the properties of the earliest azo dyes is the lack of standardized testing methods in the 19th century. However, based on available historical and modern data, we can compile the following properties.

Table 1: Physical and Spectral Properties of Early Azo Dyes

| Dye Name | Year Discovered | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | λmax (nm) [Solvent] |

| Aniline Yellow | 1861 | C₁₂H₁₁N₃ | 197.24 | 123-126 | 349 [Calculated], 230, 280 [Ethanol], 234.5, 284.5 [Alcohol] |

| Bismarck Brown Y | 1863 | C₁₈H₁₈N₈·2HCl | 419.31 | >300 | 463 [Aqueous], 457 |

| Chrysoidine G | 1875 | C₁₂H₁₃N₄Cl | 248.72 | 235 (dec.) | 449 [Water], 440 |

| Congo Red | 1883 | C₃₂H₂₂N₆Na₂O₆S₂ | 696.66 | >360 (dec.) | 498 [Water], 499.3 |

Table 2: Solubility and Fastness Properties of Early Azo Dyes

| Dye Name | Solubility in Water | Solubility in Ethanol | Lightfastness (Blue Wool Scale 1-8) | Washfastness (Grey Scale 1-5) |

| Aniline Yellow | Slightly soluble (3.6 g/L at 25°C for aniline) | Soluble | N/A | N/A |

| Bismarck Brown Y | 1.36 g/100 mL | 1.36 g/100 mL | N/A | N/A |

| Chrysoidine G | Soluble | Soluble | N/A | N/A |

| Congo Red | Soluble (11.6 g/100 mL at 20°C) | Soluble | N/A | N/A |

N/A: Specific historical data for the earliest synthesized dyes is not available in the reviewed literature. Fastness testing was not standardized at the time of their discovery.

Initial Applications of Azo Dyes

The primary and most impactful application of early azo dyes was in the textile industry . The vibrant and consistent colors produced by these synthetic dyes were a stark contrast to the often muted and variable shades of natural dyes.

-

Aniline Yellow and Chrysoidine were used to dye wool and silk.

-

Bismarck Brown found use in dyeing leather and paper.

-

Congo Red was a revolutionary "direct dye" for cotton, meaning it did not require a mordant (a substance used to fix the dye to the fabric). This significantly simplified the dyeing process.

Beyond textiles, some early azo dyes found applications in other areas:

-

Histological Staining: Bismarck Brown Y is still used in histology to stain tissues, particularly for identifying acid mucins and mast cell granules.

-

Indicators: Congo Red's property of changing color from blue to red between pH 3.0 and 5.2 led to its use as a pH indicator.

Experimental Protocols for the Synthesis of Early Azo Dyes

The synthesis of azo dyes follows a two-step process: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich aromatic compound.

Synthesis of Aniline Yellow (p-Aminoazobenzene)

Aniline Yellow was the first azo dye, created in 1861.

Reaction: Aniline is first diazotized and then coupled with another molecule of aniline.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Carbon Tetrachloride (for recrystallization)

Procedure:

-

Diazotization:

-

In a beaker, dissolve 4.5 mL of aniline in a mixture of 10 mL of concentrated HCl and 20 mL of water.

-

Cool the solution to 5°C in an ice bath.

-

Separately, dissolve 4 g of sodium nitrite in 20 mL of water.

-

Slowly add the sodium nitrite solution to the cooled aniline solution with constant stirring, maintaining the temperature at 5°C. This forms the benzene diazonium chloride solution.

-

-

Coupling:

-

In a separate beaker, prepare a solution of 4 mL of aniline in 4 mL of hydrochloric acid.

-

Slowly and with constant stirring, add the aniline solution to the benzene diazonium chloride solution.

-

A yellow precipitate of aniline yellow will form.

-

-

Isolation and Purification:

-

Filter the yellow precipitate using a Buchner funnel.

-

Wash the crude product with water.

-

Recrystallize the crude aniline yellow from carbon tetrachloride to obtain the pure dye.

-

Synthesis of Congo Red

Congo Red was the first direct dye for cotton, synthesized in 1883.

Reaction: Benzidine is bis-diazotized and then coupled with two molecules of naphthionic acid.

Materials:

-

Benzidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Naphthionic Acid

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure:

-

Bis-Diazotization of Benzidine:

-

Dissolve benzidine in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-water bath.

-

Slowly add a solution of sodium nitrite while stirring, maintaining the low temperature, to form the bis-diazotized benzidine solution.

-

-

Preparation of Coupling Component:

-

Dissolve naphthionic acid in a dilute sodium hydroxide solution to form sodium naphthionate.

-

-

Coupling:

-

Slowly add the cold bis-diazotized benzidine solution to the sodium naphthionate solution with vigorous stirring.

-

The Congo Red dye will precipitate as its sodium salt.

-

-

Isolation:

-

Filter the precipitated Congo Red.

-

Wash with a saturated sodium chloride solution and dry.

-

Chemical Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental chemical reactions and experimental workflows for the synthesis of early azo dyes.

General Diazotization and Azo Coupling Pathway

The Pivotal Role of the Methyl Group in Azobenzene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a methyl group on the azobenzene scaffold offers a subtle yet powerful tool for fine-tuning its photochemical and physical properties. This technical guide delves into the core principles of how methyl substitution influences the behavior of azobenzene derivatives, providing a comprehensive resource for researchers leveraging these versatile molecular switches in diverse applications, from materials science to pharmacology.

Core Concepts: Steric and Electronic Effects of Methyl Substitution

The introduction of a methyl group (-CH₃) onto one or both phenyl rings of the azobenzene core imparts distinct steric and electronic effects that fundamentally alter its photoisomerization characteristics. The position of this substitution—ortho, meta, or para to the azo bond—determines the nature and magnitude of these changes.

-

Electronic Effects: The methyl group is a weak electron-donating group. This property can subtly influence the electronic transitions of the azobenzene chromophore, primarily the n→π* and π→π* transitions, leading to shifts in the absorption spectra.

-

Steric Effects: The physical bulk of the methyl group, particularly in the ortho position, introduces significant steric hindrance. This steric clash can destabilize the planar trans isomer and influence the geometry of the cis isomer, thereby affecting the energy barrier for thermal isomerization and the quantum yield of photoisomerization.

Impact on Photophysical Properties: A Quantitative Overview

The strategic methylation of azobenzene allows for the precise tuning of its key photophysical parameters. The following tables summarize the quantitative impact of methyl substitution on the absorption maxima (λmax), thermal half-life (t½) of the cis-isomer, and photoisomerization quantum yields (Φ).

Table 1: Absorption Maxima (λmax) of Methyl-Substituted Azobenzene Derivatives

| Compound | Substitution | λmax (π→π) (nm) | λmax (n→π) (nm) | Solvent | Reference |

| Azobenzene | Unsubstituted | ~320 | ~440 | Various | [1] |

| 4-Methylazobenzene | para-Methyl | ~324 | ~440 | Methanol | [2] |

| 3,5-Dimethylazobenzene | meta-Dimethyl | ~350 | ~444 | THF | [3][4] |

| 2-Methylazobenzene | ortho-Methyl | Varies | Varies | - | - |

| 2,6-Dimethylazobenzene | di-ortho-Methyl | Varies | Varies | - | - |

| 2,2'-Dimethylazobenzene | di-ortho-Dimethyl | ~330 (ππ) | ~475 (nπ of cis) | Various | [5] |

Table 2: Thermal Isomerization Half-Life (t½) of cis-Methyl-Substituted Azobenzenes

| Compound | Substitution | t½ (hours) at 25°C | Solvent | Reference |

| Azobenzene | Unsubstituted | ~48-72 | Various | [6] |

| 4-Methoxyazobenzene (for comparison) | para-Methoxy | Faster than unsubstituted | Ionic Liquids | [6] |

| 3,5-Dimethylazobenzene | meta-Dimethyl | ~8.5 | THF | [3] |

| ortho-Substituted Azobenzenes | ortho | Significantly longer | Various | [5] |

Note: Ortho-substitution, including with methyl groups, is known to significantly increase the thermal stability of the cis-isomer, leading to much longer half-lives, though specific quantitative data for ortho-methylazobenzene was not found in a comparative table.

Table 3: Photoisomerization Quantum Yields (Φ) of Methyl-Substituted Azobenzenes

| Compound | Isomerization | Quantum Yield (Φ) | Wavelength (nm) | Solvent | Reference |

| Azobenzene | trans → cis | ~0.1-0.3 | ~313-365 | Various | [7] |

| Azobenzene | cis → trans | ~0.3-0.5 | ~436 | Various | [7] |

Experimental Protocols

General Synthesis of Methyl-Substituted Azobenzenes via Azo Coupling

The most common method for synthesizing asymmetrically substituted azobenzenes, including methyl derivatives, is through a diazonium coupling reaction.[8]

Materials:

-

Appropriate aniline derivative (e.g., m-toluidine for a meta-methylazobenzene)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Phenol or other coupling partner

-

Sodium hydroxide (NaOH)

-

Ice

-

Appropriate solvents for extraction and purification (e.g., diethyl ether, ethanol)

Procedure:

-

Diazotization: Dissolve the aniline derivative in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir for 15-30 minutes to ensure the formation of the diazonium salt.[8]

-

Coupling: In a separate beaker, dissolve the coupling partner (e.g., phenol) in an aqueous solution of sodium hydroxide, also cooled in an ice bath.

-

Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azobenzene derivative should form.[8]

-

Work-up and Purification: After the reaction is complete, filter the precipitate and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9]

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy to confirm its structure and purity.[3][10]

Monitoring Photoisomerization

The photoisomerization of azobenzene derivatives is typically monitored using UV-Vis spectroscopy.

Materials:

-

Synthesized methyl-azobenzene derivative

-

Spectroscopic grade solvent (e.g., THF, methanol)

-

UV-Vis spectrophotometer

-

Light source for irradiation (e.g., UV lamp at ~365 nm for trans-to-cis isomerization, and a visible light source at >420 nm for cis-to-trans isomerization)

-

Quartz cuvette

Procedure:

-

Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution. This will represent the predominantly trans isomer.

-

trans-to-cis Isomerization: Irradiate the solution with UV light (e.g., 365 nm) for a specific duration. Periodically record the UV-Vis spectrum to observe the decrease in the π→π* absorption band and the increase in the n→π* band, indicating the formation of the cis isomer. Continue until a photostationary state is reached.[5]

-

cis-to-trans Isomerization (Thermal): Keep the solution in the dark at a constant temperature and record the UV-Vis spectrum at regular intervals to monitor the thermal back-isomerization to the trans form. The rate of this process can be used to calculate the thermal half-life.[6]

-

cis-to-trans Isomerization (Photochemical): Irradiate the cis-enriched solution with visible light (e.g., >420 nm) and monitor the spectral changes as the molecule reverts to the trans isomer.

Visualizing Key Processes and Relationships

Azobenzene Isomerization Mechanisms

The thermal and photochemical isomerization of azobenzene can proceed through two primary mechanisms: rotation and inversion. The substitution pattern, including the presence of methyl groups, can influence the preferred pathway.

Caption: Isomerization pathways of azobenzene.

Experimental Workflow for Photoisomerization Analysis

The following diagram illustrates a typical workflow for the synthesis and photochemical analysis of a methyl-substituted azobenzene derivative.

Caption: Workflow for azobenzene derivative analysis.

Applications in Drug Development and Research

The ability to fine-tune the properties of azobenzene with methyl groups has significant implications for drug development and scientific research.

-

Photopharmacology: Methyl-substituted azobenzenes can be incorporated into drug molecules to create photoswitchable therapeutics. The increased thermal stability of ortho-methylated cis-isomers is particularly advantageous for creating drugs that can be activated at a specific site with light and remain in their active form for a prolonged period.

-

Molecular Probes: The changes in absorption and fluorescence upon isomerization can be harnessed to develop molecular probes for sensing various biological and chemical environments.

-

Controlling Biological Systems: Azobenzene derivatives can be tethered to biomolecules such as peptides and nucleic acids to control their conformation and function with light. Methyl substitution can be used to optimize the photoswitching properties within the complex biological milieu.[11]

Conclusion

The methyl group, despite its simplicity, is a powerful modulator of azobenzene's behavior. Through a combination of steric and electronic effects, researchers can rationally design and synthesize azobenzene derivatives with tailored photoresponsive properties. A thorough understanding of these structure-property relationships, supported by quantitative data and robust experimental protocols, is essential for advancing the application of these remarkable molecular machines in cutting-edge research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structure, Thermal Behavior and cis/trans Isomerization of 2,2′-(EMe3)2 (E = C, Si, Ge, Sn) Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Local Density Fluctuations Predict Photoisomerization Quantum Yield of Azobenzene-Modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of 4,4'-Diamino-2-methylazobenzene as a Versatile Dye Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diamino-2-methylazobenzene is an aromatic azo compound with significant potential as an intermediate in the synthesis of a wide range of azo dyes. Its molecular structure, featuring two primary amino groups and a methyl substituent on the azobenzene backbone, offers versatile reaction sites for the generation of chromophores with diverse colors and properties. This technical guide provides an in-depth overview of the synthesis, potential properties, and experimental protocols relevant to the utilization of this compound in the development of new dye molecules, particularly disperse dyes for hydrophobic fibers. While specific data for dyes derived directly from this intermediate is limited in publicly available literature, this guide consolidates general knowledge and established methodologies for analogous azo dyes to provide a foundational resource for research and development.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their widespread use stems from their straightforward synthesis, cost-effectiveness, and the ability to produce a wide spectrum of brilliant colors. The properties of an azo dye are intrinsically linked to the chemical structure of its precursor molecules, known as dye intermediates. This compound (DAMAB) is one such intermediate, offering a unique combination of functional groups that can be exploited to create novel dyestuffs.[1] The two primary amino groups serve as key reaction sites for diazotization and subsequent coupling reactions, the fundamental steps in azo dye synthesis. The methyl group, positioned on one of the aromatic rings, can influence the final dye's shade, solubility, and affinity for various substrates.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the intermediate is crucial for its effective use in dye synthesis.

| Property | Value | Reference |

| CAS Number | 43151-99-1 | [2][3] |

| Molecular Formula | C₁₃H₁₄N₄ | [3] |

| Molecular Weight | 226.28 g/mol | [3] |

| Appearance | Solid | [4] |

| IUPAC Name | 4-[(4-aminophenyl)diazenyl]-3-methylaniline | [3] |

Synthesis of Azo Dyes from this compound

The synthesis of azo dyes from this compound typically follows the well-established diazotization-coupling reaction pathway. Due to the presence of two amino groups, this intermediate can be either mono- or di-diazotized, allowing for the creation of monoazo or disazo dyes, respectively. This versatility significantly expands the range of possible dye structures.

General Synthesis Pathway

The general workflow for the synthesis of an azo dye using this compound is depicted below.

Experimental Protocol: Synthesis of a Monoazo Disperse Dye (Illustrative)

This protocol is a general guideline and may require optimization based on the specific coupling component used.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Coupling component (e.g., N,N-diethylaniline)

-

Sodium acetate

-

Ethanol

-

Ice

Procedure:

-

Diazotization:

-

Dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent for mono-diazotization) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Coupling:

-

Dissolve the coupling component (1 molar equivalent) in a suitable solvent (e.g., ethanol).

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and adjust the pH to 4-5 by adding a saturated solution of sodium acetate to facilitate the coupling reaction.

-

Continue stirring for 2-3 hours until the dye precipitation is complete.

-

-

Isolation and Purification:

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the dye cake thoroughly with cold water to remove any unreacted salts and acids.

-

Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to achieve higher purity.

-

Dry the purified dye in a vacuum oven at a controlled temperature.

-

Properties of Derived Dyes (Illustrative Data)

Spectroscopic Properties

The color of a dye is determined by its absorption of light in the visible spectrum. The maximum absorption wavelength (λmax) is a key characteristic.

| Dye Class (Illustrative) | Coupling Component | Typical λmax (nm) in DMF | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| Monoazo Disperse Dye | N,N-diethylaniline derivative | 450 - 500 | 15,000 - 40,000 |

| Monoazo Disperse Dye | Naphthol derivative | 480 - 550 | 20,000 - 50,000 |

| Disazo Disperse Dye | Phenolic or Naphtholic couplers | 550 - 650 | 30,000 - 70,000 |

Note: The actual λmax and ε values will vary depending on the specific chemical structure of the coupling component and the solvent used for measurement.

Fastness Properties

Fastness properties determine the durability of the color on a substrate against various environmental factors. The ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

| Fastness Property | Typical Rating for Azo Disperse Dyes on Polyester | Test Method |

| Light Fastness | 4 - 7 | ISO 105-B02 |

| Wash Fastness | 4 - 5 | ISO 105-C06 |

| Sublimation Fastness | 3 - 5 | ISO 105-P01 |

| Rubbing Fastness (Dry) | 4 - 5 | ISO 105-X12 |

| Rubbing Fastness (Wet) | 3 - 4 | ISO 105-X12 |

Note: These are general ranges and can be influenced by the dye concentration, dyeing process, and the presence of finishing agents.

Experimental Protocols for Dye Characterization and Application

Characterization of Synthesized Dyes

A thorough characterization is essential to confirm the structure and purity of the synthesized dyes.

Protocol for Dyeing Polyester Fabric (High-Temperature Method)

Materials:

-

Synthesized disperse dye

-

Polyester fabric

-

Dispersing agent

-

Acetic acid

-

Sodium hydrosulfite

-

Sodium hydroxide

Procedure:

-

Dye Bath Preparation:

-

Prepare a dye dispersion by pasting the required amount of dye with a dispersing agent and a small amount of water.

-

Add this paste to the dye bath containing water and a dispersing agent.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

-

Dyeing:

-

Introduce the wetted polyester fabric into the dye bath at room temperature.

-

Raise the temperature of the dye bath to 130 °C at a rate of 1-2 °C/min.

-

Maintain the dyeing at 130 °C for 60 minutes.